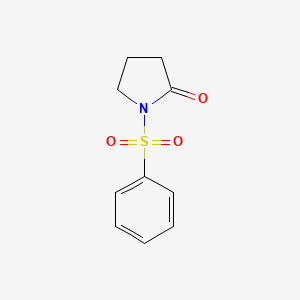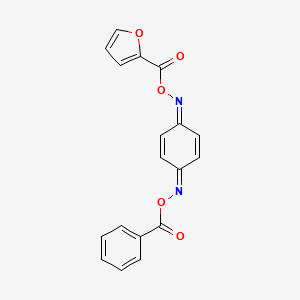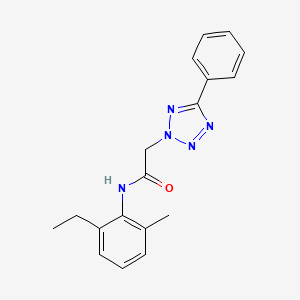
1-(phenylsulfonyl)-2-pyrrolidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(phenylsulfonyl)-2-pyrrolidinone involves several innovative approaches. Notably, the preparation from γ-butyrolactone and aniline catalyzed by phosphoric acid under optimal conditions yields 1-phenyl-2-pyrrolidinone with high purity and yield. This process represents a significant advancement in the synthesis of this compound, providing a streamlined route for its production (Meng De-su, 2004).
Molecular Structure Analysis
The molecular structure of 1-(phenylsulfonyl)-2-pyrrolidinone is elucidated through various spectroscopic techniques, including Ultra Violet, Fourier-transform infrared spectroscopy (FTIR), and Nuclear magnetic resonance (NMR). These methods confirm the structural integrity and composition of the synthesized compound, providing a detailed insight into its molecular architecture (A. O. Ijeomah & M. C. Tseeka, 2021).
Chemical Reactions and Properties
1-(Phenylsulfonyl)-2-pyrrolidinone participates in various chemical reactions, showcasing its versatility as a synthetic intermediate. For instance, its reaction with phenols under acid-catalyzed conditions forms new 1-(arylsulfonyl)pyrrolidines, highlighting its reactivity and potential for generating diverse sulfonylarene derivatives (A. Smolobochkin et al., 2017).
Physical Properties Analysis
The physical properties of 1-(phenylsulfonyl)-2-pyrrolidinone, such as melting point, boiling point, and solubility, play crucial roles in its application in synthetic chemistry. While specific studies on these properties are scarce, the compound's synthesis and purification methods suggest it possesses characteristics conducive to its role as a chemical intermediate (Meng De-su, 2004).
Chemical Properties Analysis
The chemical behavior of 1-(phenylsulfonyl)-2-pyrrolidinone under various conditions underscores its reactivity and potential for further functionalization. Its involvement in reactions such as the efficient sulfonation using chlorosulfonic acid in acetonitrile, which leads to the synthesis of sulfonamide derivatives, demonstrates its utility in complex organic syntheses (T. Janosik et al., 2006).
Applications De Recherche Scientifique
Amnesia-Reversal Activity
1-(Phenylsulfonyl)-2-pyrrolidinone has shown promise in the field of neurology, particularly in reversing amnesia. A study revealed that compounds like 5-ethoxy-1-phenylsulfonyl-2-pyrrolidinone significantly reversed electroconvulsive shock-induced amnesia in mice. These findings suggest potential applications in treating memory-related disorders (Toja et al., 1991).
Synthesis of Pyrroles and Indoles
This compound plays a crucial role in synthetic chemistry. For instance, it's involved in the synthesis of 2-aryl-1-(phenylsulfonyl)pyrroles, demonstrating its utility in creating complex organic structures. This synthesis is vital for developing new pharmaceuticals and materials (Grieb & Ketcha, 1995).
Antimicrobial Applications
1-(Phenylsulfonyl)-2-pyrrolidinone derivatives have been explored for their antimicrobial properties. Research indicates that novel cyclization of related compounds led to significant antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Application in Organic Chemistry
In organic chemistry, this compound is instrumental in various synthesis processes. For example, it's used in the efficient sulfonation of pyrroles and indoles, a key step in producing many organic compounds, including pharmaceuticals and dyes (Janosik et al., 2006).
Polymer Synthesis
It also finds application in polymer science. A study demonstrated its use in synthesizing vinyl polymers bearing the pyrrole ring, crucial for developing new polymeric materials with unique properties (Kamogawa, Nakata, Ohori, & Komatsu, 1991).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUALBDOVEBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349859 | |
| Record name | 1-(phenylsulfonyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88000-68-4 | |
| Record name | 1-(phenylsulfonyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)
![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)

![(2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B5586325.png)
![methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5586334.png)
![2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5586346.png)

![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)
![7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586361.png)

![1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B5586377.png)
![3-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B5586396.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5586398.png)
